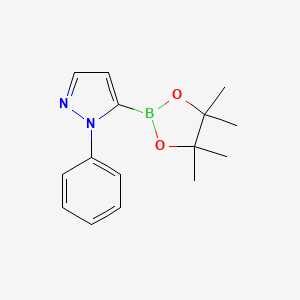

1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Descripción

1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1238702-58-3) is a boronic ester-functionalized pyrazole derivative with the molecular formula C₁₅H₁₉BN₂O₂ and a molecular weight of 270.13 g/mol . The compound features a phenyl group at the 1-position of the pyrazole ring and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position. This structural motif makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials science for constructing biaryl frameworks .

Key properties include:

Propiedades

IUPAC Name |

1-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)13-10-11-17-18(13)12-8-6-5-7-9-12/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYVCRRPWKPCLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50728742 | |

| Record name | 1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1238702-58-3 | |

| Record name | 1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1238702-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1Ð?-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₁₅H₁₉BN₂O₂

- Molecular Weight : 270.13 g/mol

- CAS Number : 1002334-12-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the dioxaborolane moiety enhances its reactivity and ability to form complexes with biomolecules.

Potential Mechanisms:

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on specific enzymes, suggesting that this pyrazole derivative may act as an enzyme inhibitor.

- Receptor Modulation : Research indicates that pyrazole derivatives can modulate receptor activity, particularly in the context of G-protein coupled receptors (GPCRs) .

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines .

Neuroprotective Effects

Research has suggested that certain pyrazoles possess neuroprotective properties. They may reduce oxidative stress and inflammation in neural tissues, which is crucial for conditions like Alzheimer’s disease and other neurodegenerative disorders .

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines. The results indicated that compounds with similar structures demonstrated significant cytotoxicity with IC50 values ranging from 10 to 30 µM .

- In Vivo Studies : Animal models treated with pyrazole derivatives showed reduced tumor growth compared to controls. These findings suggest the potential for further development into therapeutic agents for cancer treatment .

Data Table: Biological Activity Summary

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound is primarily utilized as a reagent in organic synthesis due to its boron-containing dioxaborolane structure. Its applications include:

- Cross-Coupling Reactions : It serves as a boronic acid derivative that can participate in Suzuki-Miyaura coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of biaryl compounds and other complex organic molecules .

- Functionalization of Aromatic Compounds : The presence of the dioxaborolane moiety allows for selective functionalization of aromatic rings. This feature is particularly useful in the development of pharmaceuticals and agrochemicals where specific substitutions on aromatic systems are required .

Medicinal Chemistry

The compound's unique structure lends itself to various medicinal applications:

- Anticancer Activity : Research has indicated that pyrazole derivatives exhibit anticancer properties. The incorporation of the dioxaborolane group may enhance the bioactivity and selectivity of these compounds against cancer cell lines .

- Antimicrobial Properties : Some studies suggest that similar pyrazole derivatives possess antimicrobial activity. The modification with the dioxaborolane group could potentially improve efficacy against various pathogens .

Materials Science

In materials science, this compound is explored for:

- Polymer Chemistry : Its ability to form stable complexes with metals makes it a candidate for developing advanced materials. These materials can be utilized in electronics and photonics due to their unique optical properties .

- Sensors : The compound's boron content can be leveraged in sensor technologies where detection of specific ions or molecules is required. Its interaction with various substrates can lead to the development of sensitive sensing platforms .

Case Studies

Comparación Con Compuestos Similares

1-(Oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 903550-26-5)

- Molecular Formula : C₁₀H₁₇BN₂O₂

- Molecular Weight : 208.07 g/mol

- Key Difference : A tetrahydropyranyl (oxanyl) group replaces the phenyl group at the 1-position.

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 847818-74-0)

- Molecular Formula : C₁₀H₁₇BN₂O₂

- Molecular Weight : 208.07 g/mol

- Key Difference : A methyl group replaces the phenyl substituent.

- Implications : Reduced steric hindrance and electron-withdrawing effects compared to phenyl, making it more reactive but less stable in acidic conditions .

Substitution at the Pyrazole 3- or 4-Position

1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Molecular Formula : C₁₅H₁₉BN₂O₂

- Molecular Weight : 270.14 g/mol

- Key Difference : Boronate ester at the 3-position instead of 4.

- This positional isomer is less commonly utilized in catalysis .

1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole (Compound ID: BB32-0398)

- Molecular Formula : C₁₆H₂₁BN₂O₂

- Molecular Weight : 284.16 g/mol

- Key Difference : The boronate is attached to a phenyl ring connected to the pyrazole’s 4-position.

- Implications : Extended conjugation may enhance stability in photochemical applications but introduces steric challenges in catalytic systems .

Functional Group Variations on the Boronate Side Chain

1-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Molecular Formula : C₁₀H₁₅BF₂N₂O₂

- Molecular Weight : 244.05 g/mol

- Key Difference : Difluoromethyl group at the 1-position.

- Implications : The electron-withdrawing -CF₂H group increases electrophilicity of the boronate, accelerating transmetallation in Suzuki reactions but may compromise hydrolytic stability .

Comparative Analysis Table

Métodos De Preparación

General Synthetic Strategy

The predominant method for preparing this compound involves the reaction of (1-phenyl-1H-pyrazol-5-yl)boronic acid with pinacol in an organic solvent, commonly toluene. This reaction forms the corresponding boronic ester via esterification of the boronic acid with pinacol, yielding 1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in moderate to high yields.

$$

\text{(1-Phenyl-1H-pyrazol-5-yl)boronic acid} + \text{Pinacol} \xrightarrow[\text{Toluene}]{\text{Reflux}} \text{this compound} + \text{H}_2\text{O}

$$

This esterification is typically carried out under reflux conditions to drive the removal of water and shift the equilibrium toward ester formation.

Detailed Preparation Steps

-

- (1-Phenyl-1H-pyrazol-5-yl)boronic acid (prepared or commercially available)

- Pinacol (2,3-dimethyl-2,3-butanediol)

- Solvent: Toluene or other aprotic organic solvents

-

- Dissolve (1-phenyl-1H-pyrazol-5-yl)boronic acid in toluene.

- Add equimolar or slight excess of pinacol to the solution.

- Heat the mixture under reflux with continuous stirring.

- Remove the water formed during the reaction by azeotropic distillation or use of a Dean-Stark apparatus.

- After completion (monitored by TLC or HPLC), cool the reaction mixture.

- Isolate the product by filtration or extraction, followed by purification through recrystallization or chromatography if necessary.

Yield: Moderate to high yields are reported, typically ranging from 70% to 90% depending on reaction conditions and purity of starting materials.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Toluene, sometimes THF | Toluene preferred for azeotropic removal of water |

| Temperature | Reflux (~110 °C for toluene) | Ensures efficient esterification |

| Molar Ratio | 1:1 to 1:1.2 (boronic acid:pinacol) | Slight excess of pinacol can drive reaction |

| Reaction Time | 4–12 hours | Monitored by TLC/HPLC |

| Catalyst | None required for esterification | For cross-coupling alternative routes, Pd catalysts used |

| Water Removal | Dean-Stark apparatus or molecular sieves | Critical to shift equilibrium |

Analytical and Research Findings

Purity and Characterization:

The product is typically characterized by NMR (¹H, ¹³C, ¹¹B), mass spectrometry, and IR spectroscopy to confirm the formation of the boronic ester and the integrity of the pyrazole ring.Stability:

The pinacol boronate ester is stable under ambient conditions and can be stored without significant decomposition, facilitating its use in subsequent cross-coupling reactions.Applications:

This compound serves as a versatile building block in organic synthesis, enabling the formation of C–C bonds via Suzuki-Miyaura coupling, which is widely used in pharmaceutical and materials chemistry.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Esterification of Boronic Acid | (1-Phenyl-1H-pyrazol-5-yl)boronic acid + Pinacol | Reflux in toluene, water removal | 70–90 | Most common, straightforward |

| Suzuki-Miyaura Borylation | 5-Halogenated 1-phenylpyrazole + Bis(pinacolato)diboron | Pd catalyst, base, solvent, heat | Moderate | Useful when boronic acid unavailable |

| Direct C–H Borylation | 1-Phenylpyrazole + Borylating agent | Transition metal catalyst, heat | Variable | More complex, less common for this compound |

Q & A

Q. What are the common synthetic routes for preparing 1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A representative method involves reacting a halogenated pyrazole precursor (e.g., 5-bromo-1-phenyl-1H-pyrazole) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a base (e.g., Na₂CO₃), and a solvent system like THF/water under reflux (100°C). Yields up to 77% have been reported under optimized conditions .

Q. How is the compound characterized after synthesis?

Key characterization methods include:

- ¹H NMR : Peaks for aromatic protons (δ 7.35–7.50 ppm), methyl groups (δ 1.34 ppm for pinacol boronate), and pyrazole protons (δ 2.44–2.45 ppm for methyl substituents) .

- LC-MS : To confirm molecular weight (expected [M+H]⁺ = 297.2).

- Elemental analysis : To verify purity (>95% as per most suppliers) .

Q. What are its primary applications in organic synthesis?

The compound serves as a boronic ester intermediate in cross-coupling reactions (e.g., Suzuki, Heck) to construct biaryl systems. It is widely used in medicinal chemistry for synthesizing heterocyclic scaffolds, such as androgen receptor antagonists and M1 muscarinic acetylcholine receptor modulators .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in Suzuki couplings involving this compound?

- Catalyst screening : Compare Pd(OAc)₂ with Buchwald ligands (e.g., XPhos) to enhance turnover.

- Solvent effects : Test polar aprotic solvents (DMF, acetonitrile) versus THF/water mixtures.

- Temperature control : Microwave-assisted synthesis (120°C, 30 min) may reduce side reactions .

- Base selection : K₃PO₄ or Cs₂CO₃ can improve solubility and reactivity in THF-based systems .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during cross-coupling?

- Protecting groups : Use THP (tetrahydropyranyl) protection on the pyrazole nitrogen to stabilize the boronate during coupling .

- Additives : Include phase-transfer catalysts (e.g., TBAB) or radical inhibitors (e.g., BHT) to suppress degradation .

- Low-temperature protocols : Conduct reactions at 60°C with slow reagent addition to minimize boronate hydrolysis .

Q. How do substituents on the pyrazole ring influence reactivity in cross-coupling?

- Electron-withdrawing groups (e.g., -CF₃ at position 3) reduce electron density on the boronate, slowing transmetallation but improving stability .

- Steric effects : Bulky groups (e.g., tert-butyl) at position 1 hinder catalyst access, requiring larger ligand systems (e.g., SPhos) .

- Computational modeling : DFT studies can predict charge distribution and guide substituent selection .

Q. What analytical techniques resolve contradictions in crystallographic vs. spectroscopic data for derivatives?

- X-ray refinement : Use SHELXL for high-resolution data to confirm bond lengths and angles (e.g., B-O bond ~1.36 Å) .

- Dynamic NMR : Detect rotational barriers in pinacol boronate groups that may explain discrepancies in solution vs. solid-state structures .

- Mass spectrometry imaging : Map spatial distribution in reaction mixtures to identify decomposition pathways .

Q. How can computational methods predict the compound’s behavior in novel reaction systems?

- DFT calculations : Optimize transition states for Suzuki coupling to evaluate energy barriers (e.g., ΔG‡ for oxidative addition).

- Machine learning : Train models on existing reaction datasets to predict optimal solvent/base combinations .

- Molecular docking : Assess interactions with catalytic palladium centers to design targeted ligands .

Methodological Considerations

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product .

- Stability : Store under inert gas at −20°C to prevent boronate hydrolysis; monitor via ¹¹B NMR for degradation .

- Scale-up : For gram-scale synthesis, replace THF with toluene to improve safety and reduce costs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.